Anticancer agent 193
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 193: is a compound known for its ability to induce ferritinophagy, which ultimately triggers ferroptosis. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid reactive oxygen species and the release of ferrous ions. This compound has shown significant potential in promoting the death of colorectal cancer cells through an autophagy-dependent mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 193 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 193 undergoes several types of chemical reactions, including:
Oxidation: The compound induces the production of lipid reactive oxygen species.
Reduction: It promotes the release of ferrous ions from ferritin.
Substitution: Specific functional groups in the compound may undergo substitution reactions under certain conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the presence of oxygen or other oxidizing agents.
Reduction: Requires reducing agents or conditions that facilitate the release of ferrous ions.
Substitution: May involve nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions include lipid reactive oxygen species and ferrous ions, which are critical for the compound’s biological activity .
Scientific Research Applications
Anticancer agent 193 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ferritinophagy and ferroptosis mechanisms.
Biology: Investigated for its role in inducing cell death in cancer cells, particularly colorectal cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other types of cancer.
Mechanism of Action
The mechanism of action of Anticancer agent 193 involves the induction of ferritinophagy, which leads to the release of ferrous ions and the production of lipid reactive oxygen species. These events trigger ferroptosis, a form of regulated cell death. The compound targets specific molecular pathways, including the LC3-NCOA4-FTH1 axis, to exert its effects .
Comparison with Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: Anticancer agent 193 is unique due to its specific ability to induce ferritinophagy and trigger ferroptosis. This sets it apart from other compounds that may target different pathways or mechanisms of cell death. Its effectiveness in promoting the death of colorectal cancer cells through an autophagy-dependent mechanism further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C34H47ClN2O6 |
---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
[(1R,9S,10S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl] 12-(2-chloroprop-2-enoylamino)dodecanoate |
InChI |
InChI=1S/C34H47ClN2O6/c1-23(35)33(40)36-18-13-11-9-7-5-6-8-10-12-14-30(39)43-32-28(41-3)16-15-24-20-26-25-21-29(42-4)27(38)22-34(25,31(24)32)17-19-37(26)2/h15-16,21,25-26H,1,5-14,17-20,22H2,2-4H3,(H,36,40)/t25-,26+,34-/m1/s1 |
InChI Key |
QCEQYXWLRRDGDP-NWDSAUNBSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.